5-Bromo-2-hydroxy-4'-methoxychalcone
Description
5-Bromo-2-hydroxy-4'-methoxychalcone is a halogenated chalcone derivative characterized by a bromine atom at position 5 of the A-ring, a hydroxyl group at position 2, and a methoxy group at position 4' of the B-ring (Figure 1). Chalcones, α,β-unsaturated ketones, are precursors to flavonoids and exhibit diverse pharmacological activities, including antidiabetic, anti-inflammatory, and antioxidant effects . The synthesis of this compound involves Claisen-Schmidt condensation between 5-bromo-2-hydroxyacetophenone and 4-methoxybenzaldehyde under basic conditions, as described in and .
Properties
Molecular Formula |
C16H13BrO3 |
|---|---|
Molecular Weight |
333.18 g/mol |
IUPAC Name |
3-(5-bromo-2-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H13BrO3/c1-20-14-6-2-11(3-7-14)15(18)8-4-12-10-13(17)5-9-16(12)19/h2-10,19H,1H3 |
InChI Key |
RXEZLHKVZQYXIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Chalcone derivatives vary in biological activity based on substituent type, position, and electronic effects. Below is a detailed comparison of 5-Bromo-2-hydroxy-4'-methoxychalcone with structurally related compounds:
Structural Analogues and Substitution Effects
Key Findings and Trends
Halogen Position and Activity: The position of halogenation critically influences biological activity. Halogen size matters: 2-Iodo-4'-methoxychalcone (Compound 6) shows stronger AMPK activation than 2-bromo analogs in vivo, likely due to increased electron-withdrawing effects .
Hydroxyl vs. Halogen Substitution :
- The hydroxyl group at position 2 in this compound may enhance antioxidant capacity, as seen in chalcones like 4,4'-dihydroxy-2'-methoxychalcone (radical scavenging activity ). However, hydroxyl groups can also reduce metabolic stability compared to halogenated derivatives.
Methoxy Group Role :
- The 4'-methoxy group in all compared compounds improves lipophilicity and membrane permeability, facilitating cellular uptake. In 4'-methoxychalcone, this group synergizes with PPARγ activation to promote adipocyte differentiation , whereas in halogenated derivatives, it supports antidiabetic effects via AMPK .
Synthetic Accessibility: this compound is synthesized via Claisen-Schmidt condensation , similar to 2-halogenated analogs. However, bromination at position 5 requires specific starting materials (e.g., 5-bromo-2-hydroxyacetophenone), which may complicate scalability compared to 2-substituted derivatives .
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